Enantioselectivity vs. Tsogoeva Catalyst in Michael Addition
The Jacobsen primary amine–thiourea catalyst (target compound) delivers up to 99% ee for the Michael addition of acetone to nitrostyrene and 88–99% ee across aromatic, heteroaromatic, and aliphatic nitroalkenes in the presence of 2 mol% benzoic acid as additive [1]. In contrast, the Tsogoeva group's primary amine–thiourea organocatalyst 1, bearing the same cyclohexane-1,2-diamine scaffold but a different amino-acid appendage, yields 84–92% ee for the same reaction class with aromatic nitroolefins [2]. This represents an absolute ee difference of up to 15 percentage points favoring the Jacobsen catalyst.
| Evidence Dimension | Enantioselectivity (ee) for acetone Michael addition to nitroalkenes |
|---|---|
| Target Compound Data | 88–99% ee (aromatic, heteroaromatic, aliphatic nitroalkenes); 99% ee for nitrostyrene |
| Comparator Or Baseline | Tsogoeva primary amine–thiourea catalyst 1: 84–92% ee (aromatic nitroolefins only) |
| Quantified Difference | Up to 15 percentage points higher ee; broader substrate scope (aliphatic nitroalkenes demonstrated) |
| Conditions | CH₂Cl₂, rt, 15 mol% catalyst, 2 mol% PhCO₂H additive (Jacobsen); CH₂Cl₂, rt, 10–15 mol% catalyst (Tsogoeva) |
Why This Matters
A 15-percentage-point ee gap can determine whether a downstream chiral building block meets pharmaceutical purity thresholds (typically ≥98% ee), directly impacting procurement decisions for med-chem and process chemistry programs.
- [1] Huang, H.; Jacobsen, E. N. Highly Enantioselective Direct Conjugate Addition of Ketones to Nitroalkenes Promoted by a Chiral Primary Amine−Thiourea Catalyst. J. Am. Chem. Soc. 2006, 128 (22), 7170–7171. Table 1: acetone addition to nitroalkenes, 88–99% ee. View Source
- [2] Yalalov, D. A.; Tsogoeva, S. B.; Schmatz, S. Chiral Thiourea-Based Bifunctional Organocatalysts in the Asymmetric Nitro-Michael Addition. Adv. Synth. Catal. 2006, 348, 826–832. Acetone–nitroolefin Michael addition: 84–92% ee. View Source
